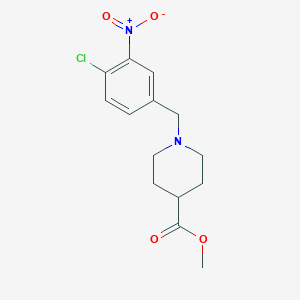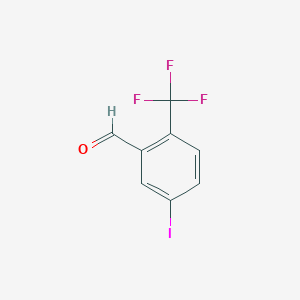
Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate is a synthetic organic compound with the molecular formula C14H17ClN2O4. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group substituted with chlorine and nitro groups. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-chloro-3-nitrobenzyl chloride.
Reaction: The piperidine is reacted with 4-chloro-3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Esterification: The resulting product is then esterified with methyl chloroformate to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to mix and react the starting materials.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing methods like NMR, HPLC, and LC-MS.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The nitro and chloro groups on the benzyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Substitution: Formation of various substituted benzyl derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of piperidone derivatives.
Scientific Research Applications
Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
- Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate
Uniqueness
Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate is unique due to the presence of both chloro and nitro groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other piperidine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H17ClN2O4 |
|---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
methyl 1-[(4-chloro-3-nitrophenyl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C14H17ClN2O4/c1-21-14(18)11-4-6-16(7-5-11)9-10-2-3-12(15)13(8-10)17(19)20/h2-3,8,11H,4-7,9H2,1H3 |
InChI Key |
WAYUEEQAFAJUEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B11818775.png)
![2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B11818778.png)


![3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B11818804.png)

![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]](/img/structure/B11818820.png)

![6-Azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11818825.png)

